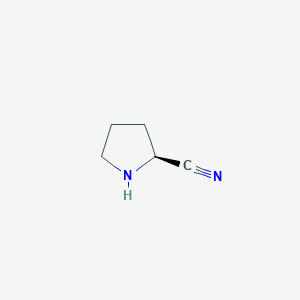

(2S)-pyrrolidine-2-carbonitrile

Description

Historical Context and Significance as a Chiral Scaffold

The pyrrolidine (B122466) ring is a fundamental five-membered nitrogen-containing heterocycle that constitutes the core structure of numerous natural products, alkaloids, and pharmacologically active molecules. frontiersin.orgnih.gov Its prevalence in a wide array of bioactive compounds has long established it as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov The significance of the pyrrolidine scaffold is underscored by its presence in numerous FDA-approved drugs. nih.gov

The introduction of a nitrile group at the C2 position in the (S) configuration, affording (2S)-pyrrolidine-2-carbonitrile, provided a key building block for a new generation of therapeutic agents. The development and understanding of stereoselective synthesis methods for pyrrolidine derivatives have been a major focus in organic chemistry, allowing for the precise construction of molecules with desired three-dimensional arrangements. mdpi.comresearchgate.net The ability to introduce and maintain the specific chirality at the C2 position is paramount to the biological activity of the final products derived from this scaffold.

Importance in Synthetic Organic Chemistry

The primary importance of this compound in synthetic organic chemistry lies in its role as a key intermediate for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.govresearchgate.netbeilstein-journals.org These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The 2-cyanopyrrolidine moiety is a critical component of these drugs, as it mimics the proline residue and interacts with the active site of the DPP-IV enzyme. beilstein-journals.org

A prominent example is the synthesis of Vildagliptin, where the direct precursor, (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is utilized. nih.govresearchgate.net The synthesis of this precursor often starts from the readily available and inexpensive L-proline, highlighting a practical and scalable approach to accessing this important chiral building block. nih.govresearchgate.net The nitrile group in these structures is not only crucial for the inhibitory activity but also contributes to the chemical stability of the final drug molecule. sigmaaldrich.com

The versatility of the pyrrolidine scaffold also extends to its use in asymmetric organocatalysis, where proline and its derivatives have been shown to be effective catalysts for a variety of chemical transformations. mdpi.comnih.gov While the direct application of this compound as an organocatalyst is less documented, its structural relationship to proline suggests its potential as a precursor for novel catalyst design. acs.orgrsc.org

Overview of Academic Research Trajectories

Academic research surrounding this compound and its derivatives has largely been driven by its application in medicinal chemistry. A significant body of research has focused on the development of efficient and stereoselective synthetic routes to this compound and its N-acylated precursors. mdpi.comnih.govresearchgate.net These studies often explore different reagents and reaction conditions to improve yield, purity, and scalability. nih.govresearchgate.net

Furthermore, research has been directed towards the design and synthesis of novel DPP-IV inhibitors based on the pyrrolidine-2-carbonitrile (B1309360) scaffold. This includes the synthesis and biological evaluation of various derivatives to understand structure-activity relationships and to identify compounds with improved potency and selectivity. nih.gov The exploration of fused and spirocyclic pyrrolidine systems also represents an active area of investigation, aiming to create novel molecular architectures with unique biological properties. rsc.orgnih.gov The continuous interest in pyrrolidine-containing compounds suggests that research in this area will continue to expand, with potential applications in other therapeutic areas beyond diabetes. frontiersin.orgnih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₅H₈N₂ | nih.gov |

| Molecular Weight | 96.13 g/mol | nih.gov |

| InChI | InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m0/s1 | nih.gov |

| InChIKey | ALSCEGDXFJIYES-YFKPBYRVSA-N | nih.gov |

| Canonical SMILES | C1CC@HC#N | nih.gov |

| CAS Number | 204387-53-1 | sigmaaldrich.com |

Key Synthetic Intermediates and Reagents

| Compound Name | Role | Reference |

| L-Proline | Starting material for the synthesis of the pyrrolidine scaffold. | nih.govresearchgate.net |

| Chloroacetyl chloride | Reagent for the N-acylation of the pyrrolidine ring. | nih.govresearchgate.net |

| Trifluoroacetic anhydride (B1165640) | Dehydrating agent for the conversion of amide to nitrile. | researchgate.netresearchgate.net |

| (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Key intermediate in the synthesis of Vildagliptin. | nih.govchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCEGDXFJIYES-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s Pyrrolidine 2 Carbonitrile and Its Key Intermediates

Strategies for Pyrrolidine (B122466) Ring Formation and Stereocontrol

The inherent chirality of (2S)-pyrrolidine-2-carbonitrile necessitates synthetic routes that can establish and maintain the desired stereochemistry at the C2 position.

L-Proline as a Chiral Starting Material

L-proline, a naturally occurring and inexpensive amino acid, serves as a prominent chiral precursor for the synthesis of this compound. mdpi.comresearchgate.net Its well-defined (S)-stereochemistry at the alpha-carbon provides a direct and efficient way to introduce the required chirality into the target molecule. mdpi.com The synthesis often begins with the protection of the secondary amine of L-proline, followed by modification of the carboxylic acid group. mdpi.com For instance, a practical synthesis involves the reaction of L-proline with chloroacetyl chloride, leading to an N-acylated intermediate which can then be further transformed. beilstein-journals.orgdoaj.orgresearchgate.net The use of L-proline and its derivatives as organocatalysts is also a testament to their importance in stereoselective synthesis. researchgate.netrsc.org

Cyclization Reactions in Pyrrolidine Synthesis

The construction of the pyrrolidine ring is a fundamental aspect of synthesizing this class of compounds. Various cyclization strategies have been developed to achieve this. Intramolecular cyclization reactions are a common approach, where an acyclic precursor containing both a nucleophilic amine and an electrophilic group is induced to form the five-membered ring. mdpi.com For example, the reduction of an azide (B81097) group to an amine can be followed by an intramolecular cyclization to form the pyrrolidine skeleton. mdpi.com

Tandem or cascade reactions offer an efficient route to complex pyrrolidine structures. nih.gov A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyanopyrrolidines in good yield and regioselectivity. nih.gov Another strategy involves the [3+2] cycloaddition reaction, often utilizing azomethine ylides, to construct the pyrrolidine ring with a high degree of stereocontrol. mdpi.comtandfonline.com These methods are valuable for creating diverse and highly substituted pyrrolidine derivatives. tandfonline.comresearchgate.net

Carbonitrile Group Introduction Methods

The introduction of the carbonitrile (-CN) group is a critical step in the synthesis of this compound. This functional group is often introduced towards the end of the synthetic sequence.

Nucleophilic Substitution Reactions for Nitrile Formation

A widely used method for introducing a nitrile group is through a nucleophilic substitution reaction, specifically an S(_N)2 reaction. chemistrysteps.comlibretexts.orgchemguide.co.uk This typically involves the reaction of an alkyl halide with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). chemistrysteps.comchemguide.co.ukyoutube.com The cyanide ion (CN) acts as a nucleophile, displacing the halide to form the carbon-carbon bond of the nitrile. docbrown.info For the synthesis of nitriles from primary and secondary alkyl halides, this method is particularly effective. libretexts.orgyoutube.com The reaction is often carried out in an ethanolic solution under reflux. chemguide.co.uk

| Reactant | Reagent | Product | Reaction Type |

| Alkyl Halide | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Nitrile | S(_N)2 Nucleophilic Substitution |

| Aldehyde/Ketone | Cyanide Salt | Cyanohydrin | Nucleophilic Addition |

| Halogenoalkane | Ethanolic Potassium Cyanide | Nitrile | Nucleophilic Substitution |

Dehydration Reactions of Amide Precursors

Another principal method for nitrile synthesis is the dehydration of a primary amide. chemistrysteps.comorgoreview.comresearchgate.netmasterorganicchemistry.com This transformation involves the removal of a water molecule from the primary amide group (-CONH(_2)) to yield the nitrile group (-CN). orgoreview.com A variety of dehydrating agents can be employed for this purpose.

Commonly used strong dehydrating agents include phosphorus pentoxide (P(_2)O(_5)), phosphorus oxychloride (POCl(_3)), and thionyl chloride (SOCl(_2)). chemistrysteps.comorgoreview.comresearchgate.net More recent and milder protocols have been developed using reagents such as tris(dimethylamino)phosphine (P(NMe(_2))(_3)), phosphorus trichloride (B1173362) (PCl(_3)), and triphenylphosphite (P(OPh)(_3)). nih.govacs.org In a specific synthesis of a derivative of this compound, trifluoroacetic anhydride (B1165640) was used as the dehydrating agent to convert the corresponding amide to the nitrile. beilstein-journals.orggoogle.comresearchgate.net Swern oxidation conditions, utilizing oxalyl chloride and DMSO, have also been shown to effectively dehydrate primary amides to nitriles. researchgate.net

| Dehydrating Agent | Substrate | Product |

| Phosphorus Pentoxide (P(_2)O(_5)) | Primary Amide | Nitrile |

| Phosphorus Oxychloride (POCl(_3)) | Primary Amide | Nitrile |

| Thionyl Chloride (SOCl(_2)) | Primary Amide | Nitrile |

| Tris(dimethylamino)phosphine (P(NMe(_2))(_3)) | Primary Amide | Nitrile |

| Trifluoroacetic Anhydride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

Advanced Synthetic Approaches and Innovations

Research continues to drive the development of more efficient and innovative methods for synthesizing pyrrolidine derivatives. Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing for the construction of complex molecules like pyrrolidines in a single step from three or more starting materials. tandfonline.com These reactions are often highly atom-economical and can generate a diverse library of compounds.

The use of novel catalysts, including organocatalysts and nanocatalysts, is another area of active research. rsc.orgtandfonline.com For example, L-proline functionalized magnetic nanorods have been used as a heterogeneous catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org Furthermore, computational tools and enzymatic methods are being increasingly integrated into synthesis planning to devise novel and efficient hybrid synthetic routes. nih.gov These advanced approaches hold promise for the future development of practical and scalable syntheses of this compound and its derivatives for various applications. nih.gov

One-Pot Reaction Sequences

One-pot syntheses are highly valued in chemical manufacturing for their efficiency, reduced waste, and simplified procedures. For the production of key intermediates like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, one-pot methods starting from L-prolinamide have been successfully developed. google.com

A patent describes an industrial-scale telescopic process where (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is prepared in a single stage (one-pot) and then directly used in the subsequent step to synthesize Vildagliptin without extensive purification. google.com This highlights the robustness and industrial applicability of the one-pot strategy.

Microchannel Reactor Implementations for Enhanced Efficiency

While specific literature on the microchannel reactor synthesis of this compound is limited, the principles of continuous flow chemistry are highly relevant for enhancing the efficiency of related transformations. Continuous flow processes offer significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reactants at any given time, and potential for higher yields and purity. youtube.com

A continuous-flow protocol has been developed for the direct preparation of organic nitriles from carboxylic acids. nih.govresearchgate.net This method utilizes an acid-nitrile exchange reaction with acetonitrile (B52724), which functions as both the solvent and the nitrogen source, under high-temperature and high-pressure conditions without the need for a catalyst. nih.govresearchgate.net For example, the conversion of benzoic acid to benzonitrile (B105546) was achieved in 25 minutes at 350 °C. nih.gov Such a strategy could foreseeably be adapted for the conversion of (S)-pyrrolidine-2-carboxylic acid derivatives to the corresponding nitrile.

Furthermore, microfluidic reactors have been successfully employed for the synthesis of related heterocyclic structures like pyrrolidin-2-ones via photoinduced organocatalyzed three-component reactions, demonstrating the utility of this technology for building the pyrrolidine core under mild, metal-free conditions. nih.gov These examples showcase the potential for developing more efficient, safer, and scalable continuous flow methods for the synthesis of this compound and its intermediates.

Asymmetric Synthesis Techniques for Analogues

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and catalysis. nih.gov Asymmetric synthesis techniques are crucial for accessing enantioenriched pyrrolidine analogues with diverse substitution patterns. These methods can be broadly categorized based on the use of the chiral pool or asymmetric catalysis.

Starting from chiral precursors like L-proline or pyroglutamic acid (derived from L-glutamic acid) is a common strategy. youtube.comnih.gov These readily available starting materials provide a stereodefined foundation upon which further modifications can be built to generate various analogues. youtube.com

More advanced methods employ asymmetric catalysis to construct the chiral pyrrolidine ring. This includes:

Organocatalysis : Proline itself and its derivatives are widely used as organocatalysts. google.comnih.gov For instance, an asymmetric 'clip-cycle' procedure has been developed where a chiral phosphoric acid catalyzes the intramolecular aza-Michael cyclization of an activated alkene, yielding enantioenriched substituted pyrrolidines and spiropyrrolidines. organic-chemistry.org

Metal Catalysis : Transition metal complexes are used to catalyze various enantioselective transformations. Dirhodium catalysts, for example, can facilitate intramolecular nitrene insertion into C-H bonds to form N-unprotected pyrrolidines. beilstein-journals.org

Stereoselective Cyclizations : Strategies involving diastereoselective Mannich reactions followed by iodocyclization have been used to forge the pyrrolidine ring in a stereocontrolled manner. nih.gov

These techniques provide access to a wide array of analogues, such as 2,5-disubstituted pyrrolidines, which are important as chiral ligands and catalysts, and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives, which have been investigated as potential therapeutic agents. nih.govnih.gov

Derivatization Reactions for Compound Modification

This compound serves as a versatile building block that can be modified at several positions to generate a library of new chemical entities.

Acylation Reactions on the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is readily acylated to introduce a variety of substituents. This is a fundamental step in the synthesis of numerous dipeptidyl peptidase-4 (DPP-4) inhibitors. researchgate.net The most prominent example is the reaction with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Vildagliptin. researchgate.netgoogle.com This reaction is typically performed by adding chloroacetyl chloride to L-proline or a derivative in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.netgoogle.com

Other acylating agents can also be employed. For analytical purposes, benzoyl chloride has been used as a derivatization reagent to introduce a chromophoric group, facilitating detection by high-performance liquid chromatography (HPLC). beilstein-journals.org

Table 1: Examples of N-Acylation Reactions

| Starting Material | Acylating Agent | Product | Purpose | Reference(s) |

| L-Proline | Chloroacetyl chloride | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | Intermediate Synthesis | researchgate.netgoogle.com |

| L-Prolinamide | Chloroacetyl chloride | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Intermediate Synthesis (One-Pot) | google.com |

| This compound hydrochloride | Benzoyl chloride | (S)-1-Benzoylpyrrolidine-2-carbonitrile | Analytical Derivatization | beilstein-journals.org |

This table is interactive and can be sorted by column headers.

Functional Group Interconversions Involving the Nitrile Moiety

The nitrile group is a versatile functional handle that can be converted into other important chemical groups, primarily amines and aldehydes. These transformations significantly expand the synthetic utility of this compound.

Reduction to Primary Amines : The nitrile can be reduced to a primary amine, (2S)-pyrrolidin-2-ylmethanamine. This is a common transformation achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.netresearchgate.net This reduction proceeds via two successive nucleophilic additions of a hydride to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the amine. researchgate.net

Reduction to Aldehydes : Selective reduction of the nitrile to an aldehyde, (2S)-pyrrolidine-2-carbaldehyde, can be accomplished using diisobutylaluminium hydride (DIBAL-H). researchgate.netresearchgate.net The reaction is typically performed at low temperatures (e.g., -78 °C) with one equivalent of DIBAL-H to stop the reaction at the imine stage, which is then hydrolyzed during workup to give the aldehyde. researchgate.net

These interconversions provide access to key building blocks, as both the aminomethyl and formyl groups can participate in a wide range of subsequent coupling and derivatization reactions.

Substitution Reactions at Other Ring Positions

Introducing substituents at the C3, C4, or C5 positions of the pyrrolidine ring is a key strategy for modulating the properties of the final molecule. A notable example is the synthesis of 4-fluoropyrrolidine-2-carbonitrile analogues. nih.gov The introduction of a fluorine atom at the C4 position has been explored to improve the metabolic stability and pharmacokinetic profile of DPP-4 inhibitors. nih.gov

Other methods for functionalizing the pyrrolidine ring include:

α-Functionalization : Electrochemical methods can be used for the stereoselective conversion of pyrrolidines into α-acetoxy-β-chloro derivatives (at C2 and C3), where the acetoxy group can be subsequently displaced by various nucleophiles. beilstein-journals.org

C-H Amination : Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a route to functionalize the ring, although this is more common in the formation of the ring itself. beilstein-journals.org

Table 2: Examples of Ring Substitution for Analogues

| Analogue Type | Position of Substitution | Example Compound | Synthetic Goal | Reference(s) |

| Fluoro-analogue | C4 | (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile | Modulate pharmacokinetic properties | nih.gov |

| Disubstituted | C5 | trans-2,5-Dimethylpyrrolidine | Chiral auxiliary/ligand synthesis | nih.gov |

| Spirocyclic | C3 | Spirocyclic pyrrolidines | Create conformationally defined scaffolds | organic-chemistry.org |

This table is interactive and can be sorted by column headers.

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of (2S)-pyrrolidine-2-carbonitrile is expected to show distinct signals corresponding to the eight protons in the molecule, which are chemically non-equivalent. The spectrum would feature one proton on the chiral center (C2), and pairs of diastereotopic protons on the C3, C4, and C5 carbons of the pyrrolidine (B122466) ring, in addition to the amine (NH) proton.

The proton at the C2 position, being adjacent to both the electron-withdrawing nitrile group and the nitrogen atom, would appear as a multiplet in the downfield region, typically around 3.5-4.5 ppm. The protons on the C5 carbon, adjacent to the nitrogen, would also be shifted downfield. The protons on C3 and C4 would resonate in the more shielded aliphatic region of the spectrum. The NH proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values based on chemical structure. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 (CH) | 3.5 - 4.5 | Multiplet (dd or t) |

| H-3 (CH₂) | 1.8 - 2.4 | Multiplet |

| H-4 (CH₂) | 1.8 - 2.4 | Multiplet |

| H-5 (CH₂) | 2.8 - 3.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum for this compound is expected to display five distinct signals, one for each of the five carbon atoms in the molecule. The nitrile carbon (C≡N) would appear in the characteristic downfield region for nitriles, generally between 115 and 125 ppm. The chiral C2 carbon, bonded to the nitrile and the nitrogen, would be found in the 45-55 ppm range. The remaining three aliphatic carbons of the pyrrolidine ring (C3, C4, C5) would resonate in the upfield region, typically between 20 and 60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are predicted values based on chemical structure. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C≡N | 115 - 125 |

| C-2 | 45 - 55 |

| C-3 | 24 - 30 |

| C-4 | 24 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between H-2 and the H-3 protons, between H-3 and H-4 protons, and between H-4 and H-5 protons, confirming the connectivity of the pyrrolidine ring. ambeed.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). ambeed.com It would allow for the direct assignment of each carbon atom (except the quaternary nitrile carbon) by linking it to its corresponding, previously assigned proton(s). For example, the proton signal assigned as H-2 would show a cross-peak with the carbon signal for C-2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the compound is expected to be readily protonated, primarily at the basic nitrogen of the pyrrolidine ring. The resulting spectrum would prominently feature the protonated molecular ion [M+H]⁺. Given the molecular weight of 96.13 g/mol , this ion would appear at an m/z of approximately 97.14. miamioh.edu Depending on the instrument conditions, fragmentation may occur. A common fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 70.0. whitman.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The exact mass of this compound (C₅H₈N₂) is calculated to be 96.068748264 Da. miamioh.edu An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unequivocal evidence for the compound's molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: Summary of Mass Spectrometry Data for this compound

| Analysis Type | Expected Ion | Calculated Mass-to-Charge (m/z) | Reference |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | ~97.14 | miamioh.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. The methodology involves separating the compound from any impurities based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer, which then separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification.

For chiral molecules such as this compound, chiral GC is often employed. This technique uses a chiral stationary phase (CSP), typically a derivatized cyclodextrin, which allows for the separation of enantiomers. gcms.cz This is crucial for determining the enantiomeric purity of the compound. The general procedure for purity analysis by GC-MS involves dissolving the sample in a suitable volatile solvent, injecting it into the GC system, and running a temperature-programmed method to ensure the elution of all components. The resulting total ion chromatogram (TIC) will show a primary peak corresponding to this compound and smaller peaks for any impurities. researchgate.net The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. For instance, GC-MS analysis is a standard method for confirming the purity of synthesized chemical compounds, with purities often expected to be around 99%. aip.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making the resulting spectrum a molecular fingerprint.

A crucial absorption band for the nitrile group (C≡N) is expected in the region of 2220-2260 cm⁻¹. researchgate.net In the spectrum of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, this peak is observed at 2242 cm⁻¹, confirming the presence of the carbonitrile moiety. wikipedia.org Other significant peaks correspond to the vibrations of the pyrrolidine ring. These include C-H stretching vibrations, which typically appear between 2850 and 3000 cm⁻¹. For the derivative, these are seen at 2992, 2953, and 2888 cm⁻¹. wikipedia.org The N-H stretching vibration of the secondary amine in the parent this compound would be expected around 3300-3500 cm⁻¹, a region where the chloroacetyl derivative also shows a peak (3304 cm⁻¹), although this may be influenced by the amide group in the derivative. wikipedia.org

Table 1: Characteristic IR Absorption Bands for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Data sourced from literature on a closely related derivative to infer the spectral characteristics of this compound. wikipedia.org

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3304 | N-H Stretch (Amide in derivative) |

| 2992, 2953, 2888 | C-H Stretch (Aliphatic) |

| 2242 | C≡N Stretch (Nitrile) |

| 1662 | C=O Stretch (Amide in derivative) |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. The resulting frequency shifts in the scattered light provide information about the vibrational, rotational, and other low-frequency modes in a molecule.

For this compound, two key structural features would yield characteristic Raman signals: the pyrrolidine ring and the nitrile functional group. The nitrile group (C≡N) typically exhibits a strong and sharp Raman band in the 2100-2300 cm⁻¹ region. nih.gov This band is sensitive to the molecular environment. For example, acetonitrile (B52724) shows its C≡N Raman band at 2256 cm⁻¹. nih.gov

The pyrrolidine ring itself has a complex vibrational signature. Studies on pyrrolidine have identified numerous Raman active modes corresponding to C-C and C-N stretching, as well as CH₂ wagging, twisting, and rocking motions throughout the fingerprint region (below 1500 cm⁻¹). wikipedia.orgcapes.gov.br The C-H stretching region (2800–3100 cm⁻¹) would show multiple bands corresponding to the aliphatic CH₂ groups of the ring. acs.org The N-H stretching vibration of the secondary amine in pyrrolidine also gives rise to a Raman signal. google.com Therefore, the Raman spectrum of this compound is expected to be characterized by a prominent nitrile peak and a series of bands associated with the vibrations of the saturated heterocyclic ring.

Table 2: Expected Raman Shifts for this compound Based on general data for pyrrolidines and nitriles. nih.govacs.org

| Wavenumber Range (cm⁻¹) | Functional Group Assignment |

|---|---|

| 2800 - 3100 | C-H Stretch (Aliphatic) |

| 2100 - 2300 | C≡N Stretch (Nitrile) |

Advanced Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. Its application is particularly vital for non-volatile or thermally unstable compounds that are not suitable for GC.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC. It utilizes a non-polar stationary phase (typically alkyl-silane bonded silica (B1680970), such as C18) and a polar mobile phase (commonly a mixture of water or buffer and a polar organic solvent like acetonitrile or methanol). In this system, non-polar compounds are retained longer on the column, while polar compounds elute more quickly.

The analysis of this compound by RP-HPLC presents a specific challenge: the molecule lacks a significant chromophore, which is a part of the molecule that absorbs ultraviolet (UV) or visible light. Consequently, direct detection using a standard UV-Vis detector is not feasible. To overcome this, a derivatization step is required to introduce a chromophoric group into the molecule.

A documented method for the analysis of (S)-pyrrolidine-2-carbonitrile hydrochloride involves derivatization with benzoyl chloride in an acetonitrile solution. This reaction attaches a benzoyl group, which has strong UV absorption, to the secondary amine of the pyrrolidine ring. The derivatized product can then be readily detected. The separation is achieved on an octadecylsilane (B103800) (C18) bonded silica column using a gradient elution with a mobile phase consisting of a dilute phosphoric acid solution (Mobile Phase A) and acetonitrile (Mobile Phase B). This method has been shown to have good linearity, specificity, and stability, making it suitable for the quantitative detection of the compound.

Table 3: RP-HPLC Method Parameters for Derivatized (S)-pyrrolidine-2-carbonitrile hydrochloride Data sourced from a patented detection method.

| Parameter | Condition |

|---|---|

| Column | Octadecylsilane (C18) bonded silica |

| Mobile Phase A | 0.1-0.3% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Derivatization Reagent | Benzoyl chloride |

| Detection | UV Spectroscopy |

| Linear Range | 0.196 - 3.919 µg/mL |

Chiral HPLC for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers can have varied biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying the enantiomers of this compound and its derivatives. researchgate.netimpactfactor.org

To achieve separation, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® series), are highly effective for resolving proline-based enantiomers. researchgate.netimpactfactor.org Since this compound lacks a natural chromophore for standard UV detection, a pre-column derivatization step is imperative. impactfactor.org A fluorescent reagent, such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), is reacted with the secondary amine of the pyrrolidine ring. This reaction introduces a chromophore and fluorophore, enabling sensitive detection at wavelengths around 465 nm. researchgate.netimpactfactor.org

A typical method involves isocratic elution on a chiral column with a mobile phase consisting of a non-polar solvent modified with an alcohol and an acid additive, such as trifluoroacetic acid, to improve peak shape. impactfactor.org

Table 1: Example of Chiral HPLC Method for Proline Derivative Enantiomeric Separation

| Parameter | Condition |

| Analyte | NBD-Cl derivatized Proline enantiomers |

| Column | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Trifluoroacetic acid in Ethanol |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 464 nm |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

| Reference | impactfactor.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles to achieve much faster separations with superior resolution and sensitivity. ijsrtjournal.comijpda.orgneliti.com This technology is particularly well-suited for the complex analyses required in pharmaceutical development. ijsrtjournal.com

For the analysis of this compound, which is an amino acid derivative, established UPLC methods for amino acid analysis can be readily adapted. These methods typically involve automated pre-column derivatization. nih.gov The Waters UPLC Amino Acid Analysis Solution, for instance, uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag) reagent. researchgate.net This reagent efficiently derivatizes both primary and secondary amines, making it ideal for the pyrrolidine nitrogen, to form highly stable derivatives that can be detected by UV at 260 nm. researchgate.net The enhanced resolving power of UPLC ensures accurate quantification and can separate the derivatized analyte from reagent-related peaks and other impurities.

Table 2: Comparison of UPLC and HPLC Technologies

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 6,000 psi (400 bar) | Up to 15,000 psi (1000 bar) pharmatutor.org |

| Analysis Speed | Slower | Faster (up to 9x) ijpda.org |

| Resolution | Good | Superior |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers higher resolution, sensitivity, and reproducibility compared to classical TLC. nih.govwikipedia.org It allows for the parallel analysis of multiple samples, making it a cost-effective and efficient screening tool. wikipedia.org

HPTLC can be used for the purity assessment of this compound and its precursors like proline. Direct enantioseparation of underivatized DL-proline has been achieved on HPTLC plates pre-coated with cellulose. researchgate.net For visualization, since the compound is non-chromophoric, a post-chromatographic derivatization step is necessary. Spraying the developed plate with a reagent like ninhydrin (B49086), followed by heating, reveals the separated compounds as colored spots. researchgate.netreachdevices.com Densitometric scanning of these spots allows for quantitative analysis. researchgate.net

Table 3: HPTLC System for Direct Enantioseparation of DL-Proline

| Parameter | Condition |

| Stationary Phase | HPTLC plates pre-coated with cellulose |

| Mobile Phase | Dioxane + Water (65:35, v/v) + 2% Glacial Acetic Acid |

| Detection | Post-chromatographic derivatization with ninhydrin solution, followed by heating. |

| Quantification | Densitometric scanning |

| Reference | researchgate.net |

Specialized Spectrophotometric Approaches

Spectrophotometric methods are fundamental in analytical chemistry. However, for a compound like this compound, standard approaches are insufficient, and specialized strategies must be implemented.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectroscopy

Direct analysis of this compound by UV-Vis spectrophotometry is impractical. Like its parent amino acid, proline, the compound lacks a suitable chromophore and does not exhibit significant absorbance in the working UV-Vis range (above 220 nm). sielc.comlibretexts.org Its utility is therefore limited to post-derivatization analysis, where a chromophoric tag has been attached to the molecule. google.com

Derivative spectroscopy, which involves calculating the first or higher-order derivative of the absorbance spectrum (dA/dλ, d²A/dλ², etc.), can enhance the resolution of overlapping signals and help distinguish between spectrally similar compounds. whoi.edu While this technique can increase the specificity of a measurement, it cannot generate a signal if there is no initial absorbance. Therefore, its application to this compound is only relevant after a chromophore has been introduced. whoi.edu

Spectrofluorimetric Analysis (Post-Derivatization)

Spectrofluorimetry is an exceptionally sensitive detection method that can be leveraged for the trace-level quantification of this compound. Since the compound is not naturally fluorescent, this analysis is entirely dependent on a chemical reaction to attach a fluorescent tag (a fluorophore) to the pyrrolidine nitrogen. sdiarticle4.comresearchgate.net

This derivatization can be performed before chromatographic separation (pre-column) or after separation but before detection (post-column). sdiarticle4.comtandfonline.com Several reagents are available for this purpose, reacting with the secondary amine to yield highly fluorescent products. These derivatives can then be excited at a specific wavelength, and the emitted light is measured at a higher wavelength, providing excellent sensitivity and selectivity. tandfonline.comnih.gov

Table 4: Common Fluorescent Derivatizing Agents for Secondary Amines

| Derivatizing Agent | Abbreviation | Excitation λ (nm) | Emission λ (nm) | Notes |

| 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | ~465-503 impactfactor.orgtandfonline.com | ~530-541 tandfonline.com | Highly specific for proline and hydroxyproline (B1673980) in post-column methods. tandfonline.com |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | ~265 libretexts.org | ~340 libretexts.org | Widely used for amino acids; reacts with primary and secondary amines. libretexts.orgthermofisher.com |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | Dansyl-Cl | ~335-350 | ~510-530 | Classic reagent for amines, forming stable sulfonamide derivatives. researchgate.net |

| 3,6-dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride | DPCS-Cl | 318 | 440 | A newer reagent developed for proline and hydroxyproline analysis. nih.gov |

Strategies for Introducing Chromophoric Groups for Detection

The most critical strategy for the routine analysis of this compound by common techniques like HPLC-UV is the chemical introduction of a chromophoric group. sdiarticle4.comlibretexts.org This process, known as derivatization, converts the poorly-detectable analyte into a product with strong UV absorbance. researchgate.net The reaction targets the nucleophilic secondary amine of the pyrrolidine ring.

A variety of derivatizing agents are available for this purpose. The choice of reagent depends on the desired detection wavelength, reaction conditions, and stability of the resulting derivative. A patented method specifically for (S)-pyrrolidine-2-carbonitrile hydrochloride utilizes benzoyl chloride in a nucleophilic substitution reaction to attach a benzoyl group, which allows for robust detection in the UV region. google.com

Table 5: Derivatizing Reagents for Introducing Chromophores to Secondary Amines

| Derivatizing Agent | Abbreviation | Target Group(s) | Key Features of Derivative |

| Benzoyl chloride | - | Primary and secondary amines researchgate.netlibretexts.org | Forms stable benzamide (B126) derivatives with strong UV absorbance. google.comresearchgate.net |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary/secondary amines, phenols libretexts.org | Known as Sanger's reagent; forms dinitrophenyl (DNP) derivatives. |

| 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride | DABS-Cl | Primary/secondary amines, phenols, thiols libretexts.orgscribd.com | Produces intensely colored dabsyl derivatives detectable in the visible region (~450 nm). researchgate.netscribd.com |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Primary and secondary amines libretexts.orgthermofisher.com | Forms highly UV-active derivatives detectable around 265 nm; also fluorescent. libretexts.org |

Computational and Theoretical Investigations

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target.

Molecular docking studies have been instrumental in elucidating the binding interactions of pyrrolidine-based inhibitors with the DPP-IV enzyme. tandfonline.comresearchgate.net DPP-IV is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.govcapes.gov.br Inhibitors of this enzyme are a significant class of oral hypoglycemic agents used in the management of type 2 diabetes. capes.gov.brtaylorandfrancis.com

The (2S)-pyrrolidine-2-carbonitrile moiety is a proline mimic that can form key interactions within the active site of DPP-IV. researchgate.net Docking studies consistently show that the pyrrolidine (B122466) ring and the nitrile group are critical for binding. The nitrile group often forms a covalent or pseudo-covalent interaction with the catalytic serine residue (Ser630) in the DPP-IV active site. The pyrrolidine ring itself typically occupies the S1 subpocket of the enzyme, which is a hydrophobic pocket.

Key amino acid residues within the DPP-IV active site that are frequently identified in docking studies as interacting with pyrrolidine-based inhibitors are summarized in the table below.

| Interacting Residue | Type of Interaction |

| Ser630 | Covalent/Hydrogen Bond |

| Tyr662 | Hydrogen Bond, Pi-Pi Stacking |

| Glu205 | Salt Bridge, Hydrogen Bond |

| Glu206 | Salt Bridge, Hydrogen Bond |

| Tyr547 | Hydrophobic Interaction, Hydrogen Bond |

| Trp629 | Hydrophobic Interaction |

| His740 | Hydrogen Bond |

Table 1: Key interacting residues in the DPP-IV active site with pyrrolidine-based inhibitors as identified by molecular docking studies. nih.gov

While specific binding affinity data for the parent compound this compound is not extensively reported, docking studies on its derivatives, such as Vildagliptin, have shown strong predicted binding affinities, often in the nanomolar range. For instance, designed derivatives of pyrrolidine-2-carboxylic acid have shown potent predicted binding affinities to DPP-IV. tandfonline.comnih.gov

Beyond predicting the binding pose, computational methods can also be used to analyze the energetics of the ligand-protein interaction. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed to calculate the binding free energy of a ligand to its target protein. researchgate.net

These calculations can break down the total binding energy into its constituent parts, such as:

Van der Waals energy: Arising from non-covalent forces between atoms.

Electrostatic energy: Resulting from the interaction of charged and polar groups.

Solvation energy: The energy change associated with the desolvation of the ligand and the protein active site upon binding.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its conformational changes and stability over time. nih.gov

MD simulations can be used to explore the conformational landscape of this compound and its derivatives, both in their free state and when bound to a target protein. The pyrrolidine ring is not planar and can adopt different "puckered" conformations. Understanding the preferred conformations and the energy barriers between them is crucial for rational drug design.

When a ligand binds to a protein, it may adopt a specific conformation that is different from its preferred conformation in solution. MD simulations can reveal this "bioactive conformation" and provide insights into the conformational changes that occur upon binding. Analysis of parameters such as the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation can indicate its conformational stability within the binding site. tandfonline.com

MD simulations are particularly valuable for assessing the stability of the interactions predicted by molecular docking. nih.govnih.gov While docking provides a static snapshot of the binding pose, MD simulations can track the dynamics of these interactions over nanoseconds or even microseconds.

For pyrrolidine-based DPP-IV inhibitors, MD simulations have been used to:

Confirm the stability of the ligand within the active site, with low RMSD values indicating minimal deviation from the initial docked pose. tandfonline.com

Analyze the persistence of key hydrogen bonds and other interactions over time.

Evaluate the flexibility of different parts of the ligand and the protein, often through the analysis of root-mean-square fluctuation (RMSF) of individual residues. tandfonline.com

Observe how water molecules mediate interactions between the ligand and the protein.

These simulations provide a more realistic and dynamic picture of the binding event, reinforcing the binding hypotheses generated from molecular docking studies and providing greater confidence in the predicted interaction model.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net

For pyrrolidine-based DPP-IV inhibitors, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted to identify the key structural features that govern their inhibitory potency. researchgate.net These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds.

QSAR studies on this class of inhibitors have highlighted the importance of:

Steric properties: The size and shape of the substituents on the pyrrolidine ring can significantly impact activity. Bulky groups may be favored or disfavored in certain positions depending on the topography of the active site.

Electrostatic properties: The distribution of charge on the molecule is crucial for its interaction with the polar residues in the active site. The presence of electronegative or electropositive groups at specific positions can enhance or diminish activity.

Hydrophobic properties: The hydrophobicity of certain regions of the molecule can influence its ability to interact with non-polar pockets in the enzyme.

The insights gained from QSAR models provide a roadmap for the rational design of novel and more potent DPP-IV inhibitors based on the this compound scaffold. These models help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

Derivation of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are crucial for predicting the biological activity of compounds based on their molecular structures. mdpi.com For derivatives of pyrrolidine-2-carbonitrile (B1309360), 2D and 3D-QSAR studies have been employed to rationally design novel anti-diabetic agents. researchgate.net These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

The development of these predictive models typically involves a training set of molecules with a wide range of activity and structural diversity. nih.gov For instance, in developing models for quinoline (B57606) derivatives, a database of 349 compounds was utilized, with biological activity spanning over ten logarithmic units. mdpi.com The statistical robustness of these models is validated using various parameters, ensuring their predictive power for new, untested compounds. mdpi.comnih.gov Such models have successfully identified novel substituted cyanopyrrolidines as promising candidates for further investigation. researchgate.net

Identification of Key Structural Descriptors for Potency

A critical outcome of QSAR and other computational studies is the identification of specific molecular features, or descriptors, that are key to a compound's potency. For pyrrolidine-2-carbonitrile based inhibitors, substitutions on the pyrrolidine ring have been shown to be critical.

Research into FAP inhibitors has highlighted the importance of substituents at the C4 position of the (2S)-2-cyanopyrrolidine ring. mdpi.com For example, a 4,4-difluoro substitution resulted in a four-fold increase in FAP-inhibitory activity compared to the unsubstituted version. mdpi.com Interestingly, removing one of the fluorine atoms to create a (4S)-mono-fluorinated version yielded an inhibitor with comparable potency, suggesting that specific stereochemistry and electronic properties at this position are crucial. mdpi.com These findings indicate that the S1 pocket of the FAP enzyme can accommodate small substituents on the P2 amino acids (like Glycine or D-Alanine) that avoid steric clashes. mdpi.com

The table below summarizes the impact of C4 substitutions on FAP inhibitory activity.

| Compound Moiety | Substitution at C4 | IC50 (nM) | Relative Potency Change |

| (2S)-2-cyanopyrrolidine | Unsubstituted | 79 | Baseline |

| (2S)-2-cyanopyrrolidine | 4,4-difluoro | 22 | ~4x increase |

| (2S)-2-cyanopyrrolidine | (4S)-fluoro | 20 | ~4x increase |

This data is compiled from research on FAP inhibitors. mdpi.com

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a powerful technique used when the 3D structure of the target protein is unknown or when researchers want to understand the common chemical features of known active compounds. mdpi.com This approach involves identifying the essential spatial arrangement of features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings that are necessary for biological activity. nih.gov

Elucidation of Essential Features for Biological Activity

Pharmacophore modeling has been instrumental in defining the key features of pyrrolidine-2-carbonitrile derivatives. Studies have identified the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold as a promising pharmacophore for designing FAP-targeted radioligands for cancer diagnosis. mdpi.com The model helps to visualize the crucial interaction points between the ligand and its target enzyme.

A typical pharmacophore model is generated from a set of highly active compounds and defines the types and locations of essential chemical features. nih.gov These features are critical for molecular recognition at the active site of the target protein. For DPP-4 inhibitors, the cyanopyrrolidine moiety is a key component of the pharmacophore, interacting with the enzyme's active site. nih.gov The development of a five-point pharmacophore hypothesis (DDHRR_1), consisting of two hydrogen bond donors, one hydrophobic group, and two aromatic rings, has been shown to be statistically significant in modeling MMP-9 inhibitors, a related field of study. nih.gov

Virtual Screening Applications

Once a statistically validated pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds for molecules that match the defined features. nih.gov This process, known as virtual screening, is a cost-effective method for identifying potential new hit molecules from vast chemical libraries containing millions of compounds. nih.govnih.gov

The pharmacophore models derived from this compound derivatives can be employed in virtual screening campaigns to discover novel inhibitors for targets like DPP-4 or FAP. mdpi.comresearchgate.net This strategy narrows down the vast number of potential candidates to a manageable number for synthesis and biological testing. nih.gov The identified hits are expected to have a higher probability of being active, as they possess the key structural features deemed essential for binding to the target. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of molecules, such as charge distribution, orbital energies, and reactivity indices. These methods offer a fundamental understanding of a molecule's behavior and its interactions with biological targets.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.gov DFT calculations have been applied to analyze the structural, topological, and electronic properties of systems containing a pyrrolidine ring. nih.govmdpi.com These studies can compute properties like binding energies and analyze intermolecular interactions, such as hydrogen bonds, which are crucial for drug-receptor binding. nih.gov

For instance, DFT studies on pyrrolidine-functionalized carbon nanotubes have been used to understand the binding of drug molecules, indicating that the pyrrolidine group can enhance binding and solubility. nih.gov By applying DFT to this compound, researchers can gain insights into its reactivity, conformational preferences, and the nature of its interactions with amino acid residues in an enzyme's active site. This detailed electronic information is valuable for optimizing the structure of lead compounds to improve their potency and selectivity. mdpi.com

Investigation of Reaction Mechanisms and Transition States

Computational and theoretical investigations have become indispensable tools for elucidating the intricate details of reaction mechanisms and characterizing the transient nature of transition states involving pyrrolidine-based compounds. While direct computational studies specifically targeting "this compound" are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical examinations of its parent compound, L-proline, and related derivatives. These studies provide a robust framework for understanding the likely mechanistic pathways and transition state geometries for reactions involving the pyrrolidine ring and its substituents.

Proline-Catalyzed Aldol (B89426) Reaction: A Mechanistic Analogue

A significant body of computational work has focused on the proline-catalyzed aldol reaction, which serves as a valuable model for understanding the catalytic potential of pyrrolidine scaffolds. researchgate.net Density Functional Theory (DFT) studies have been instrumental in mapping out the complete catalytic cycle, identifying key intermediates and transition states that govern the reaction's stereoselectivity.

The generally accepted mechanism for the proline-catalyzed aldol reaction proceeds through an enamine intermediate. researchgate.net Computational investigations have explored the energetics of this pathway, revealing the critical role of the carboxylic acid group of proline in a bifunctional catalytic system. This group participates in hydrogen bonding and proton transfer, which are crucial for stabilizing the transition states. researchgate.net

For instance, in the reaction between acetone (B3395972) and acetaldehyde (B116499) catalyzed by proline, DFT calculations have shown that the formation of the enamine intermediate can have a high activation barrier. However, the presence of a polar solvent like DMSO can significantly lower this barrier by stabilizing the charged intermediates. researchgate.net

Table 1: Calculated Activation Barriers for Proline-Catalyzed Aldol Reaction Steps

| Reaction Step | Catalyst | Solvent | Activation Barrier (kcal/mol) |

| Enamine Formation | Proline | Gas Phase | High |

| Enamine Formation | Proline | DMSO | Lowered |

| C-C Bond Formation | Proline | DMSO | Rate-determining |

This table presents a qualitative summary of findings from DFT studies on the proline-catalyzed aldol reaction and is intended to be illustrative. Actual values can vary based on the specific reactants and computational methods used.

The stereochemical outcome of the reaction is determined by the geometry of the transition state during the C-C bond-forming step. Computational models have analyzed various possible transition state conformations to predict the observed enantioselectivity. researchgate.net These studies highlight the subtle interplay of steric and electronic effects within the pyrrolidine ring that dictate the facial selectivity of the electrophilic attack on the enamine.

Oxidative Reactivity of Proline Derivatives

Theoretical studies have also shed light on the reactivity of the pyrrolidine ring itself under oxidative conditions. DFT calculations on the hydroxylation of hexane (B92381) by iron(IV)-oxo complexes bearing ligands derived from L-proline have provided insights into the mechanism of C-H bond activation. rsc.org

These studies predict that the reaction proceeds via a hydrogen atom abstraction (HAA) mechanism. rsc.org The calculations have identified the transition states for this process, revealing a two-state reactivity where the reaction can proceed through different spin surfaces. The quintet surface was found to have a lower activation barrier for the HAA step. rsc.org

Table 2: Key Computational Findings for C-H Oxidation by Fe(IV)-Oxo Proline Complexes

| Computational Finding | Details |

| Ground State of Fe(IV)O Complex | Triplet |

| Reaction Mechanism | Hydrogen Atom Abstraction (HAA) |

| Reactivity Pathway | Two-state reactivity (quintet and triplet surfaces) |

| Lowest Barrier Pathway | Quintet surface for HAA |

This table summarizes key findings from a DFT study on the C–H oxidation reactivity of Fe(IV)–oxo species with L-proline-derived ligands. rsc.org

Furthermore, investigations into the oxidative damage of proline residues by nitrate (B79036) radicals have shown that the tertiary amide in the proline ring is highly reactive. researchgate.net The major reaction pathway is proposed to be an oxidative electron transfer at the nitrogen atom. researchgate.net Such studies are crucial for understanding the stability and degradation pathways of proline-containing molecules in biological and environmental contexts. The computational analysis indicates that factors like steric hindrance and the electronic environment created by neighboring groups can significantly influence the reaction rates. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Scaffold in Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Research

(2S)-pyrrolidine-2-carbonitrile is a key intermediate in the synthesis of a class of drugs known as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes. nih.gov DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. nih.govnih.gov By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to enhanced insulin (B600854) secretion and improved blood glucose control. nih.govnih.gov

The effectiveness of the this compound scaffold stems from its ability to act as a proline mimetic. DPP-IV preferentially cleaves peptides with a proline residue at the penultimate position. The pyrrolidine (B122466) ring of the scaffold structurally resembles proline, allowing it to fit snugly into the S1 pocket of the DPP-IV active site. nih.gov The nitrile group of the scaffold plays a crucial role, forming hydrogen bonds with key amino acid residues in the enzyme's active site, such as Tyr547 and Tyr666, which contributes significantly to the binding affinity. nih.gov

Derivatives of this compound are highly potent, slow-binding, and reversible inhibitors of DPP-IV. For instance, the compound NVP-DPP728 exhibits an inhibition constant (Ki) of 11 nM. nih.gov The inhibitory mechanism is believed to involve a two-step process where the inhibitor forms a novel, reversible, nitrile-dependent complex with the enzyme. nih.gov This complex possesses characteristics of a transition state, leading to a slow dissociation rate (k_off of 1.3 x 10⁻³ s⁻¹), which translates to a prolonged duration of action. nih.gov This reversible nature is a key advantage, as it can reduce the potential for off-target effects compared to irreversible inhibitors. frontiersin.org

Table 1: Inhibitory Potency of this compound Derivatives against DPP-IV

| Compound | Type of Inhibition | Potency (IC₅₀ / Kᵢ) | Selectivity (DPP-8 & DPP-9 vs DPP-4) |

|---|---|---|---|

| Compound 17a | Competitive, Reversible | IC₅₀ = 17 nM | 1324-fold & 1164-fold |

| NVP-DPP728 | Slow-binding, Reversible | Kᵢ = 11 nM | - |

Data sourced from multiple studies. nih.govnih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of (2S)-cyanopyrrolidine-based DPP-IV inhibitors. These studies have revealed several key insights:

The Nitrile Group: The cyano (nitrile) group at the C2 position of the pyrrolidine ring is essential for high-potency inhibition. Replacing it with an amide or removing it altogether leads to a dramatic decrease in activity. nih.gov

Stereochemistry: The (S)-configuration of the pyrrolidine ring is crucial for optimal binding. The corresponding (R)-antipode is significantly less potent. nih.gov

Substitution on the Pyrrolidine Ring: Introducing substituents, such as a fluorine atom at the C4 position, can modulate the compound's potency and pharmacokinetic properties. A novel series of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives has shown promise as effective DPP-4 inhibitors. nih.gov

N-Substituents: The group attached to the pyrrolidine nitrogen, which occupies the S2 pocket of the enzyme, greatly influences the inhibitor's potency and selectivity. nih.gov

Building on SAR insights, medicinal chemists have designed and synthesized numerous analogues to improve the therapeutic profile of DPP-IV inhibitors. nih.govcapes.gov.br The goal is to maximize potency against DPP-IV while maintaining high selectivity over related proteases like DPP-8, DPP-9, and Fibroblast Activation Protein (FAP) to minimize potential side effects. nih.gov For example, compound 17a, a derivative from a series of pyrrolidine-2-carbonitriles, demonstrated high DPP-4 inhibitory activity (IC₅₀ = 17 nM) and good selectivity against DPP-8 and DPP-9. nih.gov The synthesis of these analogues often involves coupling the this compound core with various side chains to explore interactions with different regions of the enzyme's active site. wipo.int

Development of Radiopharmaceutical Tracers for Imaging

The structural features that make this compound an excellent scaffold for enzyme inhibitors also make it ideal for developing targeted imaging agents. By attaching a radioisotope to a molecule that selectively binds to a specific biological target, it is possible to visualize the location and concentration of that target within the body using techniques like Positron Emission Tomography (PET).

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the microenvironment of many types of cancer but has limited expression in healthy tissues. snmjournals.orgnih.gov This makes FAP an attractive target for both cancer diagnosis and therapy. FAP is structurally related to DPP-IV, and consequently, the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold used for DPP-IV inhibitors has been successfully adapted to create potent and selective FAP inhibitors (FAPIs). nih.govsemanticscholar.org

These FAPIs, when chelated with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), serve as highly effective PET imaging tracers. nih.govsemanticscholar.org For example, [⁶⁸Ga]Ga-FAPI-04, which is based on this scaffold, has shown high uptake in various FAP-positive tumors. snmjournals.orgnih.gov

Research has focused on modifying the this compound core to enhance tumor uptake and retention. SAR studies have shown that substitutions on the pyrrolidine ring can significantly impact FAP-inhibitory potency. For instance, a 4,4-difluoro substitution on the ring increased FAP-inhibitory activity fourfold compared to the unsubstituted version. nih.govsemanticscholar.org Further optimization led to the development of tracers like [⁶⁸Ga]Ga-SB03045, which incorporates a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety and exhibits even higher inhibitory potency than the clinically validated FAPI-04. semanticscholar.orgnih.gov These findings underscore the potential of the this compound scaffold in designing the next generation of FAP-targeted radioligands for improved cancer diagnosis. nih.govresearchgate.net

Table 2: FAP-Inhibitory Potency of this compound-Based Compounds

| Compound | Pyrrolidine Ring Substitution | FAP Inhibitory Potency (IC₅₀) |

|---|---|---|

| Unsubstituted Analog | None | 79 nM |

| natGa-FAPI-04 Analog | 4,4-difluoro | 22 nM |

| Mono-fluoro Analog | (4S)-fluoro | 20 nM |

| natGa-SB03045 | (4S)-fluoro | 1.59 nM |

| natGa-SB03058 | Thiazolidine scaffold | 0.68 nM |

Data sourced from multiple studies. nih.govsemanticscholar.orgnih.gov

Structure-Guided Optimization for Imaging Applications

The this compound scaffold has emerged as a promising pharmacophore in the design and structure-guided optimization of radioligands for positron emission tomography (PET) imaging, particularly in the context of cancer diagnostics. A key area of application is in the development of tracers targeting Fibroblast Activation Protein (FAP), a protein overexpressed in the stroma of many cancers.

Researchers have utilized the this compound moiety as a foundational element for creating potent and selective FAP inhibitors. For instance, the introduction of a fluorine atom at the C4 position of the ring, resulting in the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, has been shown to be a valuable strategy. nih.gov This modification led to the development of novel PET tracers, such as [⁶⁸Ga]Ga-SB03045, which demonstrated tumor uptake comparable to established FAP-targeted imaging agents. nih.gov

Structure-activity relationship (SAR) studies have been crucial in this optimization process. It was found that even the removal of the fluoro substituent from the (2S)-2-cyanopyrrolidine ring could yield a FAP inhibitor with comparable potency to more complex substituted versions. nih.gov These findings highlight the importance of the core pyrrolidine-2-carbonitrile (B1309360) structure in binding to FAP. The structure-guided design approach, often aided by X-ray crystallography, allows for the precise tailoring of these molecules to enhance their binding affinity, selectivity, and pharmacokinetic properties for optimal imaging applications. nih.govelsevierpure.com

| Compound/Scaffold | Target | Application | Key Research Finding | Reference |

|---|---|---|---|---|

| (2S,4S)-4-fluoropyrrolidine-2-carbonitrile | Fibroblast Activation Protein (FAP) | Cancer Imaging (PET Tracers) | Promising pharmacophore for designing FAP-targeted radioligands. nih.gov | nih.gov |

| [⁶⁸Ga]Ga-SB03045 | Fibroblast Activation Protein (FAP) | Cancer Imaging (PET) | Exhibited tumor uptake comparable to the reference tracer [⁶⁸Ga]Ga-FAPI-04. nih.gov | nih.gov |

| (2S)-2-cyanopyrrolidine | Fibroblast Activation Protein (FAP) | Enzyme Inhibition | Removal of the (4R)-fluoro substituent resulted in a potent FAP inhibitor. nih.gov | nih.gov |

Broader Applications of the Pyrrolidine Scaffold in Drug Discovery

The utility of the pyrrolidine scaffold extends far beyond imaging agents, permeating various fields of drug discovery. Its structural versatility makes it a key component in a wide range of biologically active molecules targeting diverse enzymes and receptors. nih.govfrontiersin.org

Exploration in Other Enzyme Inhibition Modalities

The pyrrolidine scaffold is a fundamental component of numerous enzyme inhibitors developed for a variety of diseases. The 2-cyanopyrrolidine moiety, in particular, is a well-established pharmacophore for inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose homeostasis. beilstein-journals.org This has led to the development of antidiabetic drugs.

Beyond DPP-IV, pyrrolidine derivatives have been investigated as inhibitors for a multitude of other enzymes, demonstrating the broad applicability of this scaffold. dntb.gov.uanih.gov These include:

Poly(ADP-ribose) polymerase (PARP): Inhibitors for use in cancer therapy. nih.gov

Aldose reductase (ALR2) and α-glucosidase (AG): Dual-target inhibitors for managing diabetes. nih.gov

Autotaxin: Inhibition of this enzyme has potential applications in treating cancer and inflammatory diseases. dntb.gov.ua

Beta-secretase 1 (BACE1): A key target in the development of therapeutics for Alzheimer's disease. dntb.gov.ua

Carbonic Anhydrases: Pyrrolidine-based compounds have shown potent inhibition of human carbonic anhydrase isoenzymes I and II. frontiersin.orgnih.gov

| Enzyme Target | Therapeutic Area | Pyrrolidine Scaffold Role | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Diabetes | Core of reversible and potent inhibitors. beilstein-journals.org | beilstein-journals.org |

| Poly(ADP-ribose) polymerase (PARP) | Cancer | Forms the core of inhibitors involved in DNA damage repair processes. nih.gov | nih.gov |

| Aldose Reductase (ALR2) & α-Glucosidase (AG) | Diabetes | Polyhydroxylated pyrrolidines act as dual-target inhibitors. nih.gov | nih.gov |

| Beta-secretase 1 (BACE1) | Alzheimer's Disease | Derivatives show inhibitory activity. dntb.gov.ua | dntb.gov.ua |

| Carbonic Anhydrase (hCA I & hCA II) | Various (e.g., glaucoma) | Core scaffold for potent inhibitors. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

Contribution to Diverse Classes of Biologically Active Molecules

The pyrrolidine ring is a recurring motif in a vast spectrum of biologically active molecules, spanning from natural products to synthetic drugs. nih.gov Its presence is noted in numerous alkaloids with a wide range of pharmacological effects. mdpi.com In the realm of synthetic pharmaceuticals, the pyrrolidine scaffold is integral to drugs with diverse therapeutic actions. frontiersin.orgnih.gov

Marketed drugs containing the pyrrolidine ring include:

Antihistamines (e.g., Clemastine)

Anticholinergics (e.g., Procyclidine, Glycopyrronium)

Nootropics (e.g., Aniracetam)

Antibiotics (e.g., Clindamycin, Anisomycin)

Antihypertensives (e.g., Captopril, Enalapril)

Antidepressants (e.g., Rolipram)

Antiepileptics (e.g., Ethosuximide)

Furthermore, research continues to uncover new activities for pyrrolidine-based compounds, including anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. frontiersin.orgnih.gov This demonstrates the scaffold's remarkable ability to be adapted to interact with a wide array of biological targets, solidifying its importance in modern drug discovery. researchgate.net

Influence of Stereochemistry on Biological Activity Profiles

A critical feature of the pyrrolidine scaffold is its stereochemistry, which profoundly influences the biological activity of its derivatives. nih.gov The non-planar, puckered nature of the five-membered ring, a phenomenon known as "pseudorotation," combined with the potential for multiple stereogenic centers, allows for a high degree of three-dimensional diversity. nih.govresearchgate.net

The spatial arrangement of substituents on the pyrrolidine ring is a key determinant of a molecule's interaction with its biological target, particularly with enantioselective proteins like enzymes and receptors. dntb.gov.ua Consequently, different stereoisomers of a pyrrolidine-containing compound can exhibit vastly different biological profiles, with one isomer potentially being highly active while another is inactive or has a different mode of action. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of (2S)-pyrrolidine-2-carbonitrile and its derivatives is continuously evolving towards greater efficiency, safety, and sustainability. A primary focus is the use of readily available, naturally occurring starting materials. L-proline, an essential amino acid, and its derivative, 4-hydroxyproline, are frequently employed as chiral precursors, which ensures the production of optically pure compounds while adhering to green chemistry principles. mdpi.com